Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate, also known as TBOCP, is a synthetic compound . It has a molecular weight of 253.34 .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate is1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Asymmetric Synthesis
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate is utilized in asymmetric synthesis. A practical example is the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieves high yields and enantioselectivity, as demonstrated in the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, with an overall yield of 71% (Chung et al., 2005).
Crystal Structure Analysis
The compound has been synthesized and characterized using X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and its crystal structure was analyzed, showing that it crystallizes in the triclinic space group (Naveen et al., 2007).
Synthesis of Macrocyclic Tyk2 Inhibitors
Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a variant of the compound, has been synthesized and used in the creation of macrocyclic Tyk2 inhibitors. This demonstrates the compound's utility in developing novel pharmaceutical agents (Sasaki et al., 2020).
Development of Antiinflammatory Agents
A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized using variants of this compound, showed promise as antiinflammatory and analgesic agents. These compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, with some exhibiting comparable antiinflammatory activities to existing drugs but with reduced side effects (Ikuta et al., 1987).
Medicinal Chemistry
This compound has been used in the synthesis of various pharmaceutical agents. For example, in the development of EP2 receptor-selective prostaglandin E2 agonists for aiding in the healing of bone fractures, the compound served as a precursor in metabolic studies (Prakash et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQWKZUZIHUCFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate |
Citations
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